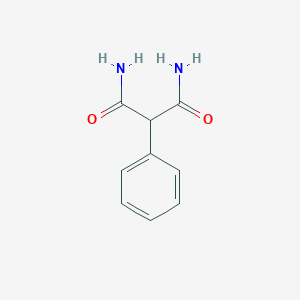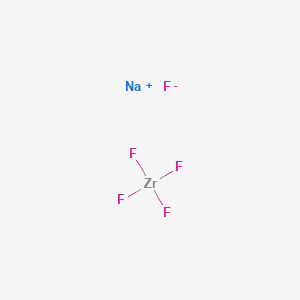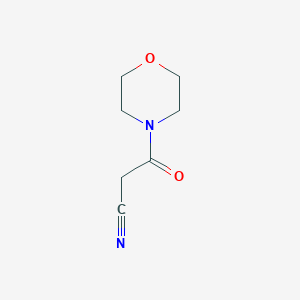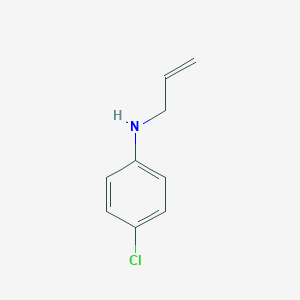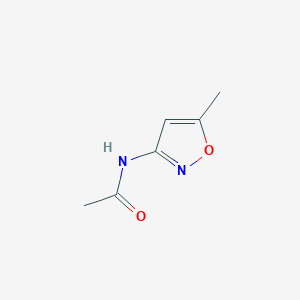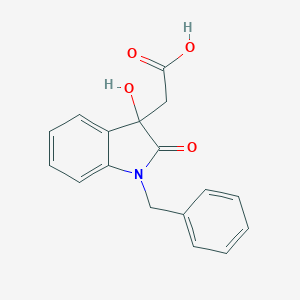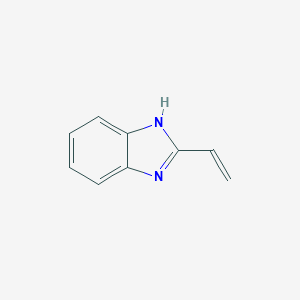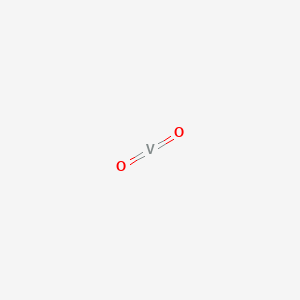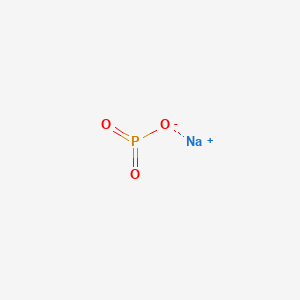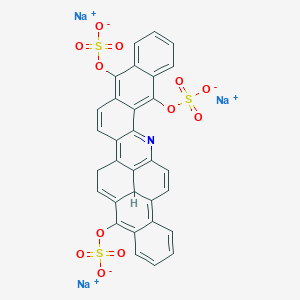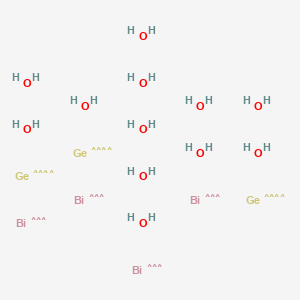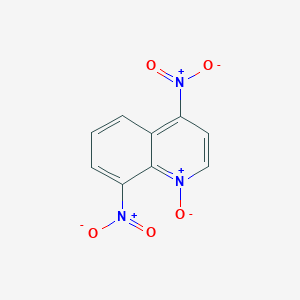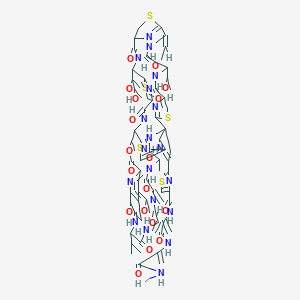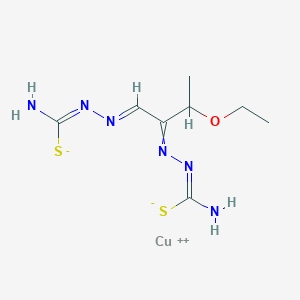
CuKts
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper (Cu) and its derivatives have been extensively studied for their biological and pharmacological properties. One such derivative is CuKts, which is a copper complex of a ketoconazole derivative. CuKts has been shown to possess potent anticancer and antifungal activities.
Mécanisme D'action
The mechanism of action of CuKtsKts is not fully understood. However, it has been proposed that CuKtsKts induces cell death in cancer cells by inducing oxidative stress and DNA damage. CuKtsKts has also been shown to inhibit the growth of Candida albicans by disrupting the fungal cell membrane.
Effets Biochimiques Et Physiologiques
CuKtsKts has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. CuKtsKts has also been shown to induce oxidative stress and DNA damage in cancer cells. In addition, CuKtsKts has been shown to disrupt the fungal cell membrane, leading to the inhibition of fungal growth.
Avantages Et Limitations Des Expériences En Laboratoire
CuKtsKts has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. CuKtsKts also possesses potent anticancer and antifungal activities, making it an attractive candidate for further research. However, CuKtsKts has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. In addition, the mechanism of action of CuKtsKts is not fully understood, which can make it challenging to design experiments to investigate its activity.
Orientations Futures
There are several future directions for research on CuKtsKts. One direction is to investigate the mechanism of action of CuKtsKts in more detail. This could involve studies to identify the molecular targets of CuKtsKts and the signaling pathways involved in its activity. Another direction is to investigate the potential of CuKtsKts as a therapeutic agent for cancer and fungal infections. This could involve studies to determine the efficacy and safety of CuKtsKts in animal models and clinical trials. Finally, there is potential for the development of new CuKtsKts derivatives with improved activity and selectivity.
Méthodes De Synthèse
CuKtsKts can be synthesized by reacting copper acetate with a ketoconazole derivative in the presence of a base. The reaction results in the formation of a copper complex of the ketoconazole derivative, which is CuKtsKts. The synthesis method has been optimized to yield a high purity and high yield of CuKtsKts.
Applications De Recherche Scientifique
CuKtsKts has been extensively studied for its anticancer and antifungal activities. It has been shown to possess potent activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CuKtsKts has also been shown to have potent antifungal activity against Candida albicans.
Propriétés
Numéro CAS |
14186-84-6 |
|---|---|
Nom du produit |
CuKts |
Formule moléculaire |
C8H14CuN6OS2 |
Poids moléculaire |
337.9 g/mol |
Nom IUPAC |
copper;N'-[[(1E)-1-[(Z)-[amino(sulfido)methylidene]hydrazinylidene]-3-ethoxybutan-2-ylidene]amino]carbamimidothioate |
InChI |
InChI=1S/C8H16N6OS2.Cu/c1-3-15-5(2)6(12-14-8(10)17)4-11-13-7(9)16;/h4-5H,3H2,1-2H3,(H3,9,13,16)(H3,10,14,17);/q;+2/p-2/b11-4+,12-6?; |
Clé InChI |
IJRKZNFKCDMSJU-AJWLNUIRSA-L |
SMILES isomérique |
CCOC(C)C(=N/N=C(/N)\[S-])/C=N/N=C(/N)\[S-].[Cu+2] |
SMILES |
CCOC(C)C(=NN=C(N)[S-])C=NN=C(N)[S-].[Cu+2] |
SMILES canonique |
CCOC(C)C(=NN=C(N)[S-])C=NN=C(N)[S-].[Cu+2] |
Autres numéros CAS |
41106-47-2 |
Synonymes |
3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato)copper(II) 3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato)copper(II) dihydrochloride 3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato)copper(II), 64Cu-labeled 3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato)copper(II), SP-4-4 Cu-KTS CuKTS kethoxal-bis(thiosemicarbazone)copper complex |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



